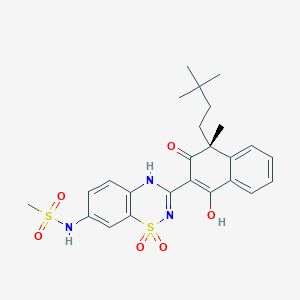
A 848837
Cat. No. B8723345
Key on ui cas rn:
847442-91-5
M. Wt: 531.6 g/mol
InChI Key: NQCHDRUXWVTXLD-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07538105B2
Procedure details


A solution of Example 42F (0.250 g, 0.510 mmol), mesyl chloride (0.158 mL, 2.04 mmol), and pyridine (0.330 mL, 4.08 mmol) in acetone (3 mL) was stirred at 25° C. for 18 hours. The solution was partitioned between ethyl acetate and dilute citric acid and the layers were separated. The ethyl acetate layer was dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel eluting with methylene chloride and 2.5% methanol in methylene chloride to give a yellow solid.
Name
solution
Quantity
0.25 g
Type
reactant
Reaction Step One




Name
N-{3-[4-(3,3-dimethylbutyl)-1-hydroxy-4-methyl-3-oxo-3,4-dihydronaphthalen-2-yl]-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl}methanesulfonamide
Identifiers


|
REACTION_CXSMILES
|
Cl[NH:2][C:3]1[CH:33]=[CH:32][C:6]2[NH:7][C:8]([C:13]3[C:14](=[O:31])[C:15]([CH2:25][CH2:26][C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:24])[C:16]4[C:21]([C:22]=3[OH:23])=[CH:20][CH:19]=[CH:18][CH:17]=4)=[N:9][S:10](=[O:12])(=[O:11])[C:5]=2[CH:4]=1.[S:34](Cl)([CH3:37])(=[O:36])=[O:35].N1C=CC=CC=1>CC(C)=O>[CH3:28][C:27]([CH3:30])([CH3:29])[CH2:26][CH2:25][C:15]1([CH3:24])[C:16]2[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:22]([OH:23])=[C:13]([C:8]2[NH:7][C:6]3[CH:32]=[CH:33][C:3]([NH:2][S:34]([CH3:37])(=[O:36])=[O:35])=[CH:4][C:5]=3[S:10](=[O:12])(=[O:11])[N:9]=2)[C:14]1=[O:31]
|
Inputs


Step One
|
Name
|
solution
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClNC1=CC2=C(NC(=NS2(=O)=O)C=2C(C(C3=CC=CC=C3C2O)(C)CCC(C)(C)C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0.158 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)Cl
|
|
Name
|
|
|
Quantity
|
0.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was partitioned between ethyl acetate and dilute citric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate layer was dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel eluting with methylene chloride and 2.5% methanol in methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
Outcomes


Product
|
Name
|
N-{3-[4-(3,3-dimethylbutyl)-1-hydroxy-4-methyl-3-oxo-3,4-dihydronaphthalen-2-yl]-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl}methanesulfonamide
|
|
Type
|
|
|
Smiles
|
CC(CCC1(C(C(=C(C2=CC=CC=C12)O)C1=NS(C2=C(N1)C=CC(=C2)NS(=O)(=O)C)(=O)=O)=O)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
